molecular formula C14H17N3O3 B6424028 4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine CAS No. 1549620-82-7

4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine

Cat. No.: B6424028
CAS No.: 1549620-82-7
M. Wt: 275.30 g/mol
InChI Key: NYPVVMIJSWHYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine is a chemical compound that belongs to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound is characterized by its two methoxy groups attached to the pyrimidine ring and a methoxyphenylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine typically involves multiple steps. One common method starts with the reaction of 4,6-dihydroxy-2-methylthiopyrimidine with phosphorus oxychloride under nitrogen protection. The resulting product, 4,6-dichloro-2-methylthiopyrimidine, is then reacted with sodium methoxide in methanol to yield 4,6-dimethoxy-2-methylthiopyrimidine. Finally, the methylthio group is oxidized using hydrogen peroxide in the presence of a catalyst to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Sodium methoxide in methanol is often used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfonyl derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

4,6-Dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of herbicides and other agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Methanesulfonyl-4,6-dimethoxypyrimidine: Similar in structure but with a sulfonyl group instead of the methoxyphenylmethyl group.

    4,6-Dimethoxy-2-methylthiopyrimidine: Contains a methylthio group instead of the methoxyphenylmethyl group.

Uniqueness

4,6-Dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenylmethyl group enhances its potential interactions with biological targets, making it a valuable compound for pharmaceutical and agrochemical research .

Properties

IUPAC Name

4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-18-11-7-5-4-6-10(11)9-15-14-16-12(19-2)8-13(17-14)20-3/h4-8H,9H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPVVMIJSWHYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=CC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.